molecular formula C26H24FN5O3 B2721573 N-(4-chlorobenzyl)-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 1113109-78-6

N-(4-chlorobenzyl)-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No. B2721573
M. Wt: 473.508
InChI Key: ZHDUUERPUVAGKN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide, also known as CBIQ, is a synthetic compound that has been studied for its potential therapeutic uses. CBIQ belongs to a class of compounds known as indole derivatives, which have been shown to have various biological activities.

Scientific Research Applications

Herbicidal Activity

Research has shown that compounds related to N-(4-chlorobenzyl)-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, demonstrate herbicidal activity against annual and perennial grasses. This suggests potential agricultural utility in managing unwanted vegetation in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Alkaline Phosphatase Inhibition

A study on bi-heterocyclic benzamides, closely related structurally to N-(4-chlorobenzyl)-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide, showed these compounds inhibit alkaline phosphatase. This inhibition could be significant for medicinal applications, particularly in disorders related to abnormal bone and teeth calcification (Abbasi et al., 2019).

Antimicrobial and Antiproliferative Effects

N-(Substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which share a core structure with the compound , were synthesized and exhibited significant in vitro antibacterial and antifungal activities. Additionally, some of these compounds demonstrated potent antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines, suggesting potential for development as novel anticancer agents (Kumar et al., 2012).

Anti-Tubercular Activity

A series of derivatives structurally similar to N-(4-chlorobenzyl)-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide were synthesized and showed promising anti-tubercular activity against Mycobacterium tuberculosis. These findings underscore the potential of such compounds in the development of new anti-tubercular drugs (Nimbalkar et al., 2018).

CCR5 Antagonism for HIV Treatment

Research on N-piperidine benzamides CCR5 antagonists, including compounds similar to N-(4-chlorobenzyl)-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide, has demonstrated their potential as novel non-peptide CCR5 antagonists for HIV treatment. These compounds exhibit significant bioactivity, potentially offering a new avenue for HIV therapy (De-ju, 2015).

properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-18-2-4-19(5-3-18)25-28-26(35-29-25)20-6-11-23(33)32(16-20)17-24(34)31-14-12-30(13-15-31)22-9-7-21(27)8-10-22/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDUUERPUVAGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide

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